molecular formula C7H7Cl2NO B571623 (S)-1-(3,5-Dichloropyridin-4-yl)ethanol CAS No. 1370347-50-4

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Cat. No. B571623
M. Wt: 192.039
InChI Key: KCPDCYCCMCEYQN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol” is a chemical compound with certain properties1. However, the specific description of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources.



Synthesis Analysis

The specific synthesis process for “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources. However, there are resources available for related compounds1.



Molecular Structure Analysis

The molecular structure of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources. However, there are resources available for related compounds1.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.


Safety And Hazards

The safety and hazards associated with “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.


Future Directions

The future directions for research or applications of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.


Please consult with a professional chemist or a reliable source for accurate information on “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol”.


properties

IUPAC Name

(1S)-1-(3,5-dichloropyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPDCYCCMCEYQN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735855
Record name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol

CAS RN

1370347-50-4
Record name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-neck 12 L round bottom flask add tetrahydrofuran (THF, 3 L) and diisopropylamine (DIPA, 315 mL, 2.24 mol) and cool to −78° C. Add slowly n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol). After the addition is complete and the temperature has settled at −78° C. slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) which immediately forms a yellow solution that changes to a rust colored suspension. After the addition is complete and the temperature has settled at −78° C. slowly add acetaldehyde (230 mL, 4.05 mol) in THF (600 mL). Continue stirring at −78° C. After 3 hours, remove the dry ice bath and begin quenching the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L). Allow the reaction to warm to room temperature (RT) overnight with stirring. Dilute the mixture with methyl-tert-butylether (MTBE, 2 L), saturated aqueous ammonium chloride (1 L) and water (2 L). Partition and wash organics with saturated aqueous sodium chloride (brine). Extract the aqueous phase with MTBE (1.5 L). Combine the organic layers, dry over sodium sulfate, filter and concentrate in vacuo. Purify the residue by silica gel chromatography [25% ethylacetate (EA) in hexanes] to give the title compound as a red oil. Yield: 352 g (90%). MS (ES) m/z 192 [M+1]+.
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
315 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Three
Quantity
296.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mL
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight
Quantity
1 L
Type
solvent
Reaction Step Eight
Name
Quantity
2 L
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.